molecular formula C43H44N6O11 B12406877 Fmoc-Asn-Pro-Val-PABC-PNP

Fmoc-Asn-Pro-Val-PABC-PNP

Cat. No.: B12406877
M. Wt: 820.8 g/mol
InChI Key: DPLPVEZINJBMHS-LYDQXETESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Asn-Pro-Val-PABC-PNP is a compound used as an effective linker in antibody-drug conjugates (ADCs). It is composed of three amino acids: asparagine, proline, and valine, linked to a para-aminobenzyloxycarbonyl (PABC) group and a p-nitrophenyl (PNP) ester. This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the therapeutic index of ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn-Pro-Val-PABC-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

    Fmoc Protection: The amino acids asparagine, proline, and valine are protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Peptide Bond Formation: The protected amino acids are sequentially coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    PABC Linkage: The peptide is then linked to the PABC group through a carbamate bond.

    PNP Ester Formation: Finally, the PABC-linked peptide is reacted with p-nitrophenyl chloroformate to form the PNP ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn-Pro-Val-PABC-PNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-Asn-Pro-Val-PABC-PNP has several scientific research applications, including:

    Chemistry: Used in the synthesis of ADCs for targeted drug delivery.

    Biology: Studied for its role in the selective targeting of cancer cells.

    Medicine: Employed in the development of novel cancer therapies.

    Industry: Utilized in the production of ADCs for clinical use

Mechanism of Action

The mechanism of action of Fmoc-Asn-Pro-Val-PABC-PNP involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asn-Pro-Val-PABC-PNP is unique due to its specific amino acid sequence, which provides distinct cleavage properties and stability. This makes it particularly effective in certain ADC applications, offering improved targeting and reduced off-target effects .

Properties

Molecular Formula

C43H44N6O11

Molecular Weight

820.8 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C43H44N6O11/c1-25(2)38(40(52)45-27-15-13-26(14-16-27)23-59-43(55)60-29-19-17-28(18-20-29)49(56)57)47-39(51)36-12-7-21-48(36)41(53)35(22-37(44)50)46-42(54)58-24-34-32-10-5-3-8-30(32)31-9-4-6-11-33(31)34/h3-6,8-11,13-20,25,34-36,38H,7,12,21-24H2,1-2H3,(H2,44,50)(H,45,52)(H,46,54)(H,47,51)/t35-,36-,38-/m0/s1

InChI Key

DPLPVEZINJBMHS-LYDQXETESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.